![molecular formula C17H22N2O7 B1397320 Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid CAS No. 1562425-07-3](/img/structure/B1397320.png)
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid
Overview
Description
“Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid” is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O7 and a molecular weight of 366.37 .
Molecular Structure Analysis
The molecular structure of “Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid” is represented by the formula C17H22N2O7 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms.Physical And Chemical Properties Analysis
“Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid” is a white to off-white powder . It has a density of 1.187 g/cm3 . The melting point is 139-142 °C and the boiling point is 522.0 °C at 760 mmHg . It should be stored at 2-8 °C .Scientific Research Applications
Proteomics Research
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid: is a valuable biochemical in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used for the modification of proteins and peptides, aiding in the identification and quantification of proteins in complex mixtures. It can also be used to study protein-protein interactions, post-translational modifications, and the dynamic proteome.
Pharmaceutical Research
In pharmaceutical research, Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid plays a crucial role in the development of new drugs. It is used in the synthesis of peptide-based drug candidates and can help in the design of compounds with improved stability and bioavailability. Its role in drug discovery is pivotal, especially in the creation of therapeutic peptides and peptidomimetics.
Medical Diagnostics
This compound is also instrumental in medical diagnostics. It can be used as a building block in the synthesis of diagnostic agents . For instance, it can be incorporated into fluorescent probes or contrast agents for imaging purposes, enhancing the detection and diagnosis of diseases.
Organic Synthesis
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid: is used in organic synthesis as a protected form of amino acids . The Boc group protects the amino functionality during the synthetic process, allowing for selective reactions to occur at other sites of the molecule. This is particularly useful in multi-step synthetic routes where protecting groups are necessary to achieve the desired product.
Enzyme Studies
In enzyme studies, this compound can be utilized to investigate enzyme-substrate interactions . It can act as a substrate analog to study the specificity and mechanism of enzymes, particularly those involved in amino acid metabolism and peptide bond formation.
Biochemical Research
Lastly, Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid finds its application in general biochemical research . It can be used in the study of amino acid metabolism, protein synthesis, and in the preparation of samples for mass spectrometry analysis.
properties
IUPAC Name |
(2S)-2-[(4-aminobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c1-17(2,3)26-16(25)19(12(15(23)24)8-9-13(20)21)14(22)10-4-6-11(18)7-5-10/h4-7,12H,8-9,18H2,1-3H3,(H,20,21)(H,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRBJNXZFGUZQI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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